REACTION_CXSMILES
|
[Al+3:1].[Cl-].[Cl-].[Cl-].[C:5]1([Mg]Br)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:13]1(C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(OC(C)C)(C)C>[C:5]1([Al:1]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3-4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
affording a white solid
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resulting slurry was filtered under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
The clear filtrate was evaporated to about ⅓rd of the original volume
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
affording 1.36 g of crude product
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to about ⅓rd of the original volume
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |